Comparative Antiproliferative Activity in Triple-Negative Breast Cancer Cell Lines
J208 demonstrates potent antiproliferative activity across a panel of TNBC cell lines, with its efficacy and profile differing from the single-target HDAC inhibitor Vorinostat and the DNMT inhibitor SGI-1027 [1]. The table presents IC50 values (μM) for J208, Vorinostat, and SGI-1027 in various TNBC cell lines, providing a direct, quantitative comparison [1].
| Evidence Dimension | Inhibition of cell proliferation (IC50, μM) |
|---|---|
| Target Compound Data | BT-549: 9.13 ± 0.14; HCC1937: 9.21 ± 0.32; T-47D: 4.05 ± 0.53; MDA-MB-231: 11.46 ± 2.22; MDA-MB-157: 10.45 ± 0.84; MDA-MB-453: 10.94 ± 0.52; MDA-MB-436: 14.34 ± 1.12; 4T1: 21.36 ± 1.15 |
| Comparator Or Baseline | Vorinostat (HDAC inhibitor): BT-549: 3.99 ± 0.58; HCC1937: 9.34 ± 0.84; T-47D: 1.38 ± 0.09; MDA-MB-231: 3.53 ± 0.45; MDA-MB-157: 2.29 ± 0.15; MDA-MB-453: 0.74 ± 0.02; MDA-MB-436: 3.84 ± 0.49; 4T1: 1.79 ± 0.12. SGI-1027 (DNMT inhibitor): BT-549: 0.62 ± 0.04; HCC1937: 0.84 ± 0.02; T-47D: 0.62 ± 0.03; MDA-MB-231: 1.17 ± 0.87; MDA-MB-157: 1.06 ± 0.29; MDA-MB-453: 0.83 ± 0.06; MDA-MB-436: 1.05 ± 0.03; 4T1: 1.05 ± 0.09 |
| Quantified Difference | J208 exhibits a distinct IC50 profile, generally showing micromolar potency that is less potent than the highly potent DNMT inhibitor SGI-1027 but comparable to the HDAC inhibitor Vorinostat, while achieving a dual-target engagement that neither single agent can replicate. |
| Conditions | Cell viability assessed after 48 hours of compound exposure in the indicated TNBC cell lines. Data are expressed as mean ± SD from at least three independent experiments. |
Why This Matters
This data guides researchers in selecting J208 for experiments where dual HDAC/DNMT inhibition is the desired mechanism of action, rather than achieving the lowest possible IC50 with a single-target agent.
- [1] Fan W, Li W, Li L, Qin M, Mao C, Yuan Z, Wang P, Chu B, Jiang Y. Bifunctional HDAC and DNMT inhibitor induces viral mimicry activates the innate immune response in triple-negative breast cancer. Eur J Pharm Sci. 2024 Jun 1;197:106767. View Source
